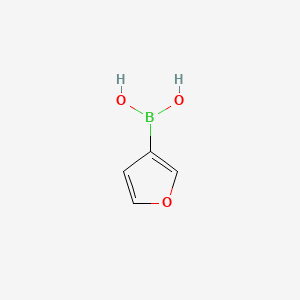
Furan-3-boronic acid
Overview
Description
Furan-3-boronic acid is a chemical compound with the molecular formula C4H5BO3 . It is also known by other names such as 3-Furanboronic acid, furan-3-ylboronic acid, and 3-furylboronic Acid .
Synthesis Analysis
Boronic acids, including Furan-3-boronic acid, are generally synthesized using organometallic compounds like Grignard and organolithium reagents . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular weight of Furan-3-boronic acid is 111.89 g/mol . The InChIKey, a unique identifier for the compound, is CYEFKCRAAGLNHW-UHFFFAOYSA-N . The canonical SMILES representation is B(C1=COC=C1)(O)O .Chemical Reactions Analysis
Boronic acids, including Furan-3-boronic acid, have been used in various chemical reactions. They have been used as coupling partners in many reactions . For example, a chitosan uricase (UOx)-poly (furan-3-boronic acid) (PFBA)-Pd nanoparticles (PdNPs)/plated Pd (Pd plate)/multiwalled carbon nanotubes (MWCNTs)/Au electrode was prepared for fabricating an amperometric biosensor and a biofuel cell (BFC) of uric acid .Physical And Chemical Properties Analysis
Furan-3-boronic acid has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The exact mass is 112.0331742 g/mol . The topological polar surface area is 53.6 Ų .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including Furan-3-boronic acid, have been found to have significant antibacterial activity . They are particularly effective against both gram-positive and gram-negative bacteria . The furan nucleus is an essential synthetic technique in the search for new drugs .
Medicinal Chemistry
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Sensing Applications
Boronic acids, including Furan-3-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Biological Labelling and Protein Manipulation
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
Separation Technologies
Boronic acids have been used for electrophoresis of glycated molecules . They are also employed as building materials for microparticles for analytical methods .
Mechanism of Action
Target of Action
Furan-3-boronic acid is a derivative of furan, a class of organic compounds that have been employed as medicines in a number of distinct disease areas . The primary targets of furan-3-boronic acid are bacterial strains , against which it exhibits antibacterial activity . It has been found to possess considerable activity against both gram-negative and gram-positive bacteria .
Mode of Action
Furan derivatives are known to interact with their targets through various structural reactions . Furan-3-boronic acid is often used as a coupling partner in many reactions , indicating its ability to form bonds with other molecules and potentially alter their function.
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed in the treatment of various conditions, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions . This suggests that furan-3-boronic acid may have favorable bioavailability.
Result of Action
The result of the action of furan-3-boronic acid is primarily its antibacterial activity . It has been found to possess considerable activity against both gram-negative and gram-positive bacteria , indicating a broad spectrum of action of this compound.
Action Environment
The action of furan-3-boronic acid can be influenced by environmental factors. For instance, it is soluble in methanol , suggesting that its action may be influenced by the presence of certain solvents. Furthermore, it should be stored in a cool place, away from strong oxidizing agents , indicating that its stability and efficacy may be affected by temperature and chemical environment.
Safety and Hazards
properties
IUPAC Name |
furan-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO3/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEFKCRAAGLNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370248 | |
| Record name | Furan-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-boronic acid | |
CAS RN |
55552-70-0 | |
| Record name | Furan-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



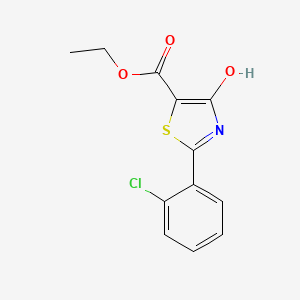

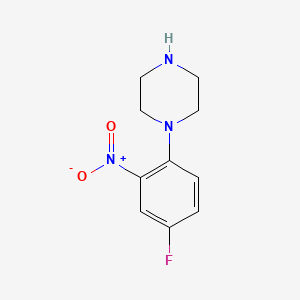
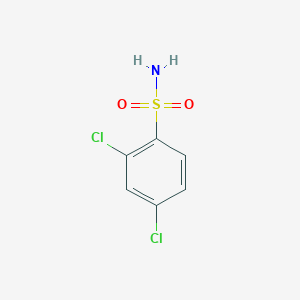





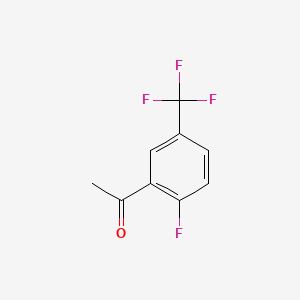
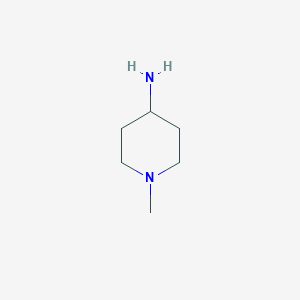
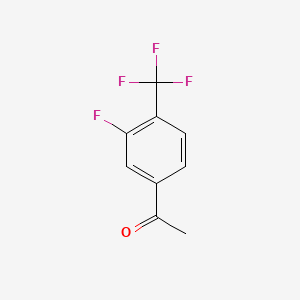

![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)